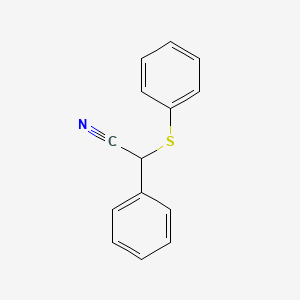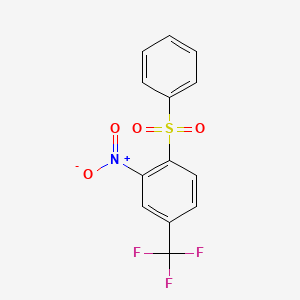
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide is a complex organic compound characterized by the presence of a hydroxy group, a phenylsulfonyl group, and a trifluoromethyl group attached to an azane oxide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic trifluoromethylation of phenylsulfonyl derivatives. This process can be achieved through the formation of electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, followed by an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
化学反応の分析
Types of Reactions
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azane oxide core can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azane oxide core can produce amines.
科学的研究の応用
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenylsulfonyl group can participate in electron transfer processes, while the hydroxy group can form hydrogen bonds, influencing the compound’s overall behavior in chemical and biological systems .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in various organic reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in pharmaceuticals and agrochemicals.
Uniqueness
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide stands out due to its combination of functional groups, which impart unique reactivity and stability. The presence of both a hydroxy group and an azane oxide core distinguishes it from other trifluoromethyl-containing compounds, making it a versatile and valuable compound in scientific research and industrial applications.
特性
CAS番号 |
2795-60-0 |
|---|---|
分子式 |
C13H8F3NO4S |
分子量 |
331.27 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H |
InChIキー |
KERXJRVFGPTLCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


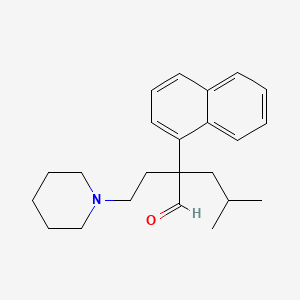
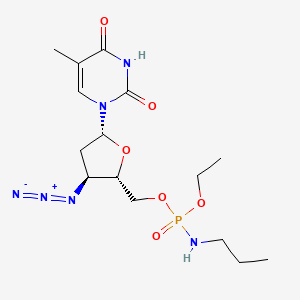

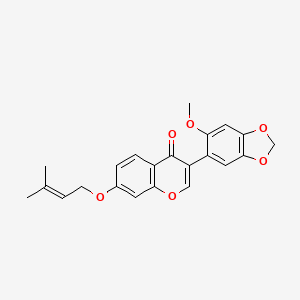
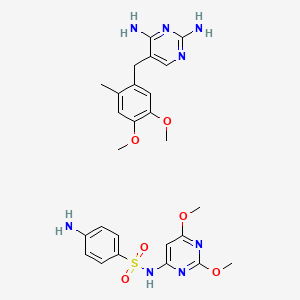
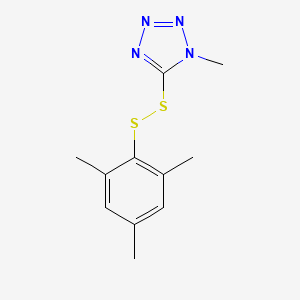

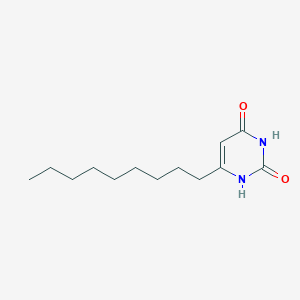

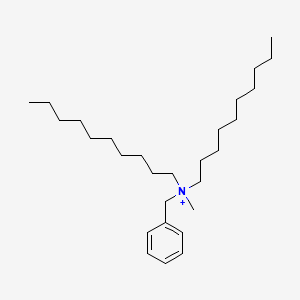
![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
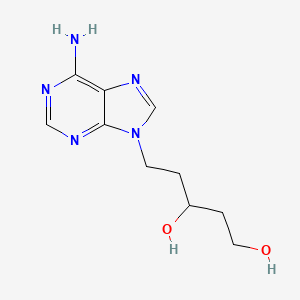
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
